molecular formula C19H17NO B1392171 4-(4-Isopropylbenzoyl)isoquinoline CAS No. 1187169-62-5

4-(4-Isopropylbenzoyl)isoquinoline

Cat. No.: B1392171
CAS No.: 1187169-62-5
M. Wt: 275.3 g/mol
InChI Key: DTZDZGZGWZUDLT-UHFFFAOYSA-N
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Description

4-(4-Isopropylbenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in natural alkaloids. This compound features a benzoyl group substituted with an isopropyl group at the para position, attached to an isoquinoline ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-(4-Isopropylbenzoyl)isoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, isoquinoline derivatives are known to exhibit enzyme inhibition properties, which can be crucial in regulating metabolic flux . The specific nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline alkaloids have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells . These effects are mediated through interactions with cellular proteins and nucleic acids, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms often involve complex interactions that modulate cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained enzyme inhibition or activation, resulting in cumulative changes in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or metabolic disruption. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Isoquinoline derivatives are known to participate in metabolic reactions, such as oxidation and reduction, which can affect metabolite levels and metabolic flux . These interactions are critical for understanding how the compound influences overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and for exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylbenzoyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and 4-isopropylbenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Isoquinoline is reacted with 4-isopropylbenzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Isopropylbenzoyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in nitrobenzene or nitric acid in sulfuric acid.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

4-(4-Isopropylbenzoyl)isoquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Comparison with Similar Compounds

    Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.

    Quinoline: Another heterocyclic aromatic compound with a similar structure but different biological activities.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.

Uniqueness: 4-(4-Isopropylbenzoyl)isoquinoline stands out due to the presence of the isopropylbenzoyl group, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

isoquinolin-4-yl-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)18-12-20-11-16-5-3-4-6-17(16)18/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZDZGZGWZUDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231681
Record name 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-62-5
Record name 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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